molecular formula C9H8BF3N2O2 B12512266 (1-Methyl-7-(trifluoromethyl)-1H-indazol-5-yl)boronic acid

(1-Methyl-7-(trifluoromethyl)-1H-indazol-5-yl)boronic acid

Cat. No.: B12512266
M. Wt: 243.98 g/mol
InChI Key: XMOSXFITQCKLTK-UHFFFAOYSA-N
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Description

(1-Methyl-7-(trifluoromethyl)-1H-indazol-5-yl)boronic acid is a boronic acid derivative with a trifluoromethyl group attached to an indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-7-(trifluoromethyl)-1H-indazol-5-yl)boronic acid typically involves the introduction of the trifluoromethyl group and the boronic acid moiety onto the indazole ring. One common method involves the reaction of 1-methyl-7-(trifluoromethyl)-1H-indazole with a boronic acid derivative under suitable conditions. The reaction is often catalyzed by palladium or other transition metals and may require specific ligands to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can improve the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-7-(trifluoromethyl)-1H-indazol-5-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the trifluoromethyl group can produce methylated derivatives .

Scientific Research Applications

Chemistry

In chemistry, (1-Methyl-7-(trifluoromethyl)-1H-indazol-5-yl)boronic acid is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable intermediate in drug discovery .

Industry

In the industrial sector, this compound can be used in the production of agrochemicals and materials with improved properties. Its ability to undergo various chemical reactions makes it a versatile intermediate for the synthesis of functional materials .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other boronic acid derivatives with trifluoromethyl groups, such as:

Uniqueness

The uniqueness of (1-Methyl-7-(trifluoromethyl)-1H-indazol-5-yl)boronic acid lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the trifluoromethyl group and the boronic acid moiety can affect the compound’s chemical and biological properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C9H8BF3N2O2

Molecular Weight

243.98 g/mol

IUPAC Name

[1-methyl-7-(trifluoromethyl)indazol-5-yl]boronic acid

InChI

InChI=1S/C9H8BF3N2O2/c1-15-8-5(4-14-15)2-6(10(16)17)3-7(8)9(11,12)13/h2-4,16-17H,1H3

InChI Key

XMOSXFITQCKLTK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C(=C1)C(F)(F)F)N(N=C2)C)(O)O

Origin of Product

United States

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